Cas no 2908-76-1 (Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro-)
2908-76-1 structure
Product Name:Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro-
Numero CAS:2908-76-1
MF:C12H7N5O8
MW:349.212682008743
CID:260163
PubChem ID:17967
Update Time:2025-04-19
Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro-
- N-(2,4-DINITROPHENYL)-2,4-DINITROANILINE
- 2,2',4,4'-Tetanitrodiphenylamine
- 2,2',4,4'-Tetranitrodiphenylamine
- 2.4.2'.4'-Tetranitro-diphenylamin
- Bis-(2,4-dinitro-phenyl)-amin
- bis(2,4-dinitrophenyl)amine
- bis-(2,4-dinitro-phenyl)-amine
- Bis-(2:4-dinitrophenyl)amine
- BRN 2229239
- DIPHENYLAMINE, 2,2',4,4'-TETRANITRO-
- EINECS 220-820-4
- N-(2,4-dinitrophenyl)-2,4-dinitro-benzenamine
- NSC37571
- NS00048883
- DTXSID50951679
- 2,2',4,4'-Tetranitro-diphenyl-amin
- Benzenamine,4-dinitrophenyl)-2,4-dinitro-
- Diphenylamine,2',4,4'-tetranitro-
- MFCD00374794
- NSC 37571
- NSC-37571
- 2,4,4'-Tetranitrodiphenylamine
- VS-07359
- AKOS000583666
- 2908-76-1
- 2,4,4'-Tetanitrodiphenylamine
- Benzenamine, N-(2,4-dinitrophenyl)-2,4-dinitro-
-
- MDL: MFCD00374794
- Inchi: 1S/C12H7N5O8/c18-14(19)7-1-3-9(11(5-7)16(22)23)13-10-4-2-8(15(20)21)6-12(10)17(24)25/h1-6,13H
- Chiave InChI: UHWJMXASZSKFEO-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1C=C(C=CC=1NC1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])=O
Proprietà calcolate
- Massa esatta: 349.02951
- Massa monoisotopica: 349.029462
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 25
- Conta legami ruotabili: 6
- Complessità: 502
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 195
- XLogP3: 3.3
Proprietà sperimentali
- Densità: 1.5407 (rough estimate)
- Punto di ebollizione: 483.43°C (rough estimate)
- Punto di infiammabilità: 266.7°C
- Indice di rifrazione: 1.7000 (estimate)
- PSA: 184.59
Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro- Letteratura correlata
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
2908-76-1 (Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro-) Prodotti correlati
- 961-68-2(2,4-Dinitro-N-phenylaniline)
- 18264-71-6(2,2'-Dinitrodiphenylamine)
- 2784-89-6(2-Nitro-N1-phenylbenzene-1,4-diamine)
- 612-28-2(N-Methyl-2-nitroaniline)
- 20691-71-8(N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti